molecular formula C11H18ClN5 B2663239 (S)-N4-Cyclopropyl-N6-(pyrrolidin-3-yl)pyrimidine-4,6-diamine hydrochloride CAS No. 1354018-58-8

(S)-N4-Cyclopropyl-N6-(pyrrolidin-3-yl)pyrimidine-4,6-diamine hydrochloride

Cat. No.: B2663239
CAS No.: 1354018-58-8
M. Wt: 255.75
InChI Key: RDZHVHCKWLLWOY-FVGYRXGTSA-N
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Description

(S)-N4-Cyclopropyl-N6-(pyrrolidin-3-yl)pyrimidine-4,6-diamine hydrochloride is a chemical compound with a complex structure that includes a cyclopropyl group and a pyrrolidinyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N4-Cyclopropyl-N6-(pyrrolidin-3-yl)pyrimidine-4,6-diamine hydrochloride typically involves multiple steps, starting with the preparation of the pyrimidine core. The cyclopropyl and pyrrolidinyl groups are then introduced through a series of reactions, including nucleophilic substitution and cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(S)-N4-Cyclopropyl-N6-(pyrrolidin-3-yl)pyrimidine-4,6-diamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(S)-N4-Cyclopropyl-N6-(pyrrolidin-3-yl)pyrimidine-4,6-diamine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-N4-Cyclopropyl-N6-(pyrrolidin-3-yl)pyrimidine-4,6-diamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity and specificity help elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with different substituents, such as:

  • N4-Cyclopropyl-N6-(pyrrolidin-3-yl)pyrimidine-4,6-diamine
  • N4-Cyclopropyl-N6-(pyrrolidin-3-yl)pyrimidine-4,6-diamine sulfate

Uniqueness

(S)-N4-Cyclopropyl-N6-(pyrrolidin-3-yl)pyrimidine-4,6-diamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

Properties

IUPAC Name

6-N-cyclopropyl-4-N-[(3S)-pyrrolidin-3-yl]pyrimidine-4,6-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5.ClH/c1-2-8(1)15-10-5-11(14-7-13-10)16-9-3-4-12-6-9;/h5,7-9,12H,1-4,6H2,(H2,13,14,15,16);1H/t9-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDZHVHCKWLLWOY-FVGYRXGTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=CC(=NC=N2)NC3CCNC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1NC2=NC=NC(=C2)NC3CC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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